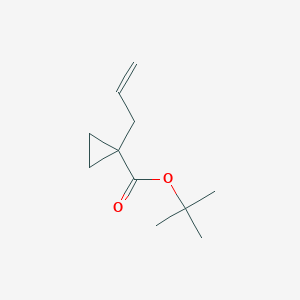

Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester

Übersicht

Beschreibung

Cyclopropanecarboxylic acids are a class of organic compounds that contain a cyclopropane ring and a carboxylic acid group . They are used in the synthesis of various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxylic acids consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The specific structure of “Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester” would include additional groups attached to the cyclopropane ring .Chemical Reactions Analysis

Cyclopropanecarboxylic acids can undergo various chemical reactions, including reactions typical of carboxylic acids such as esterification and amide formation . They can also participate in reactions unique to cyclopropane rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For example, cyclopropanecarboxylic acids are typically colorless and have a characteristic odor .Wirkmechanismus

Target of Action

Tert-Butyl 1-allylcyclopropanecarboxylate is a nonclassical synthetic molecule that has been shown to interact with magnesium ions . These ions play a crucial role in many biological processes, including acting as a cofactor for many enzymes.

Mode of Action

This compound forms cavity structures with magnesium ions, which are stabilized by hydrogen bonding between the chloride and amide groups . This interaction can lead to changes in the structure and function of the target molecules, potentially altering their activity.

Biochemical Pathways

The ability of this compound to form supramolecular assemblies with other molecules suggests that it may influence a variety of biochemical processes .

Pharmacokinetics

Its molecular weight (18226 g/mol) and chemical formula (C11H18O2) suggest that it may have good bioavailability .

Result of Action

Tert-Butyl 1-allylcyclopropanecarboxylate has been shown to have anti-tumor activity against human breast cancer cells in vitro . This suggests that the compound’s action results in the inhibition of cancer cell growth.

Action Environment

The action of Tert-Butyl 1-allylcyclopropanecarboxylate can be influenced by various environmental factors. For instance, the presence of magnesium ions is necessary for the compound to form cavity structures . Additionally, the pH and temperature of the environment may affect the stability and efficacy of the compound.

Safety and Hazards

Zukünftige Richtungen

The study and application of cyclopropanecarboxylic acids and their derivatives is an active area of research in organic chemistry . They are used in the synthesis of various pharmaceuticals and other organic compounds, and new methods of synthesizing and modifying these compounds are continually being developed .

Eigenschaften

IUPAC Name |

tert-butyl 1-prop-2-enylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-5-6-11(7-8-11)9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGRERWWBGTPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338101 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108546-98-1 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-propenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

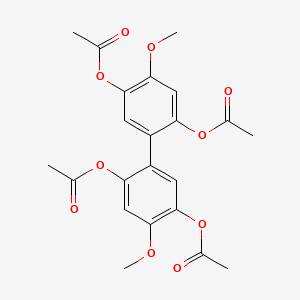

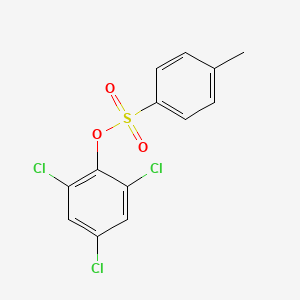

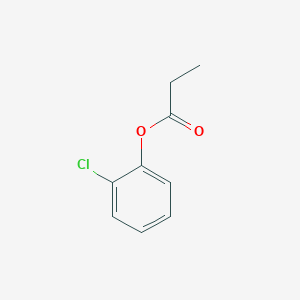

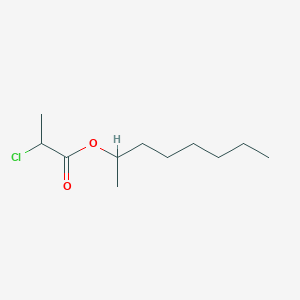

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)

![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)